N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid
Overview
Description
N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine; oxalic acid is a complex organic compound that combines a benzyl group, a chloro-methylphenoxy group, and an ethoxy group with an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate ethylene oxide derivative under basic conditions to form 2-(4-chloro-3-methylphenoxy)ethanol.
Etherification: The phenoxy intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyl ether.
Amine Introduction: The final step involves the reaction of the benzyl ether with N-methylethanamine under reductive amination conditions, often using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the chloro and methyl groups can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify the phenoxy and benzyl groups allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[2-(4-chlorophenoxy)ethoxy]-N-methylethanamine
- N-benzyl-2-[2-(4-methylphenoxy)ethoxy]-N-methylethanamine
- N-benzyl-2-[2-(3-chloro-4-methylphenoxy)ethoxy]-N-methylethanamine
Uniqueness
Compared to similar compounds, N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for targeted applications.
Properties
IUPAC Name |
N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2.C2H2O4/c1-16-14-18(8-9-19(16)20)23-13-12-22-11-10-21(2)15-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-9,14H,10-13,15H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPKUCFZWVMCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCN(C)CC2=CC=CC=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.